Cas no 1344949-05-8 ((1S)-1-(1-phenylcyclopentyl)ethan-1-amine)

(1S)-1-(1-phenylcyclopentyl)ethan-1-amine structure
1344949-05-8 structure
Product Name:(1S)-1-(1-phenylcyclopentyl)ethan-1-amine
CAS No:1344949-05-8
Molecular Formula:C13H19N
Molecular Weight:189.29666352272
CID:6063964
PubChem ID:64712234

(1S)-1-(1-phenylcyclopentyl)ethan-1-amine Properties

Names and Identifiers

    • Cyclopentanemethanamine, α-methyl-1-phenyl-, (αS)-
    • (1S)-1-(1-phenylcyclopentyl)ethan-1-amine
    • CS-0266614
    • AKOS014039493
    • 1344949-05-8
    • EN300-1870243
    • (S)-1-(1-Phenylcyclopentyl)ethan-1-amine
    • InChIKey: ABRFXTMQISKRJO-NSHDSACASA-N
    • Inchi: 1S/C13H19N/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10,14H2,1H3/t11-/m0/s1
    • SMILES: C1(C2=CC=CC=C2)([C@H](C)N)CCCC1

Computed Properties

  • Exact Mass: 189.151749610g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 189.151749610g/mol
  • Heavy Atom Count: 14
  • Complexity: 176
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Boiling Point: 286.9±9.0 °C(Predicted)
  • pka: 10.74±0.29(Predicted)
  • Density: 0.993±0.06 g/cm3(Predicted)

(1S)-1-(1-phenylcyclopentyl)ethan-1-amine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-1870243-0.05g
(1S)-1-(1-phenylcyclopentyl)ethan-1-amine
1344949-05-8
0.05g
$827.0 2023-09-18

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